molecular formula C12H12O2S B14601966 3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid CAS No. 59856-03-0

3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid

Cat. No.: B14601966
CAS No.: 59856-03-0
M. Wt: 220.29 g/mol
InChI Key: RGHUOPWNNTYQDE-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of an indene ring system fused with a prop-2-enoic acid moiety and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the sulfanyl and prop-2-enoic acid functionalities. One common method involves the use of thiol reagents under controlled conditions to achieve the desired sulfanyl substitution .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The indene ring system may interact with hydrophobic pockets in target proteins, affecting their function .

Properties

CAS No.

59856-03-0

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-4-yl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C12H12O2S/c13-12(14)11(15)7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,7,15H,2,4,6H2,(H,13,14)

InChI Key

RGHUOPWNNTYQDE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C=C(C(=O)O)S

Origin of Product

United States

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